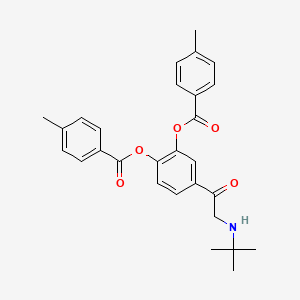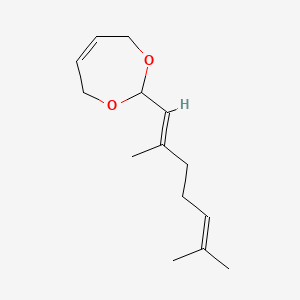
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with additional functional groups that may contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the Hydrazinecarboxamide Core: This step may involve the reaction of hydrazine with a carboxylic acid derivative under controlled conditions.
Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with an appropriate amine, such as 2-hydroxyethylamine.
Addition of the Methoxyphenyl Group: This step may involve the reaction of the intermediate with a methoxy-substituted benzaldehyde.
Formation of the Ethanedioate Salt: This step may involve the reaction of the final product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: The compound may be reduced to form corresponding amines or alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a potential therapeutic agent for treating specific diseases.
Industry: As a component in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may involve interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide hydrochloride
Uniqueness
The uniqueness of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may lie in its specific functional groups and their arrangement, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
180045-55-0 |
|---|---|
Molecular Formula |
C15H22N4O7 |
Molecular Weight |
370.36 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethylamino)ethyl]-3-[(E)-(4-methoxyphenyl)methylideneamino]urea;oxalic acid |
InChI |
InChI=1S/C13H20N4O3.C2H2O4/c1-20-12-4-2-11(3-5-12)10-16-17-13(19)15-7-6-14-8-9-18;3-1(4)2(5)6/h2-5,10,14,18H,6-9H2,1H3,(H2,15,17,19);(H,3,4)(H,5,6)/b16-10+; |
InChI Key |
AONIBFDQDFQUTH-QFHYWFJHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


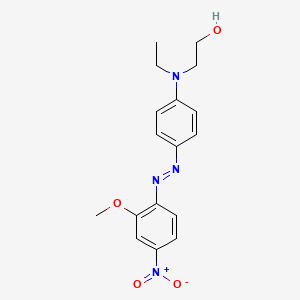


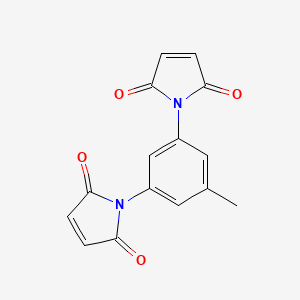
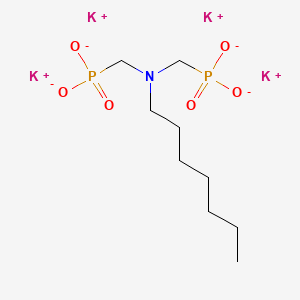
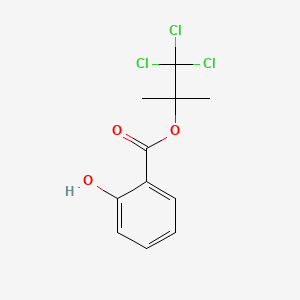
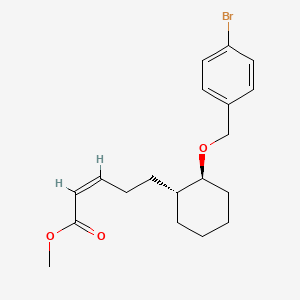

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

